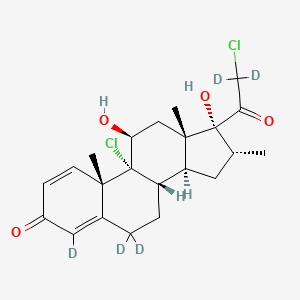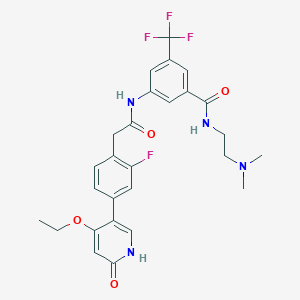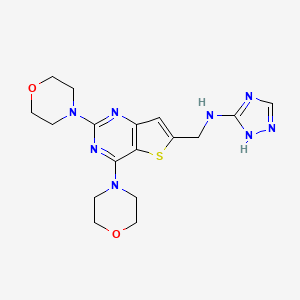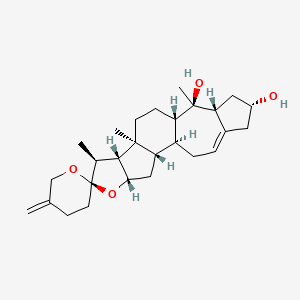
17,18-Dehydrovincamine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17,18-Dehydrovincamine-d3 is a deuterated derivative of 17,18-dehydrovincamine, a compound known for its potential pharmacological properties Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and metabolic profile
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17,18-Dehydrovincamine-d3 involves multiple steps, starting from the precursor vincamine. The process includes dehydrogenation to introduce the double bond at positions 17 and 18, followed by deuteration to replace specific hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-pressure hydrogenation. Quality control measures are implemented to ensure the consistency and reproducibility of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or deuterium to the compound, often using catalysts like palladium on carbon. These reactions can reverse the dehydrogenation step, converting the double bond back to a single bond.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule. Common reagents include halogens and nucleophiles, which can introduce new functional groups into the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, reduction results in hydrogenated or deuterated products, and substitution introduces new functional groups into the molecule.
科学研究应用
17,18-Dehydrovincamine-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study isotopic effects and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential neuroprotective and cognitive-enhancing effects.
Industry: Utilized in the development of new drugs and therapeutic agents, particularly in the field of neuropharmacology.
作用机制
The mechanism of action of 17,18-Dehydrovincamine-d3 involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. It may enhance cognitive function by increasing cerebral blood flow and promoting neuroplasticity. The deuterium substitution is thought to improve the compound’s metabolic stability, leading to prolonged effects and reduced side effects.
相似化合物的比较
Vincamine: The parent compound, known for its vasodilatory and cognitive-enhancing properties.
Vinburnine: A derivative of vincamine with similar pharmacological effects.
Dehydrovincamine: The non-deuterated form of 17,18-Dehydrovincamine-d3.
Comparison: this compound is unique due to the incorporation of deuterium, which enhances its metabolic stability and reduces the rate of degradation. This makes it a valuable tool in research, as it allows for more accurate and prolonged studies of its effects. Compared to its non-deuterated counterparts, this compound may offer improved pharmacokinetic properties and reduced side effects.
属性
分子式 |
C21H24N2O3 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
trideuteriomethyl (15R,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaene-17-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-8,10,18,25H,3,9,11-13H2,1-2H3/t18-,20+,21+/m1/s1/i2D3 |
InChI 键 |
BQGJXFQCMYJENQ-GWDXXOOOSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC(=O)[C@]1(C[C@@]2(C=CCN3[C@@H]2C4=C(CC3)C5=CC=CC=C5N41)CC)O |
规范 SMILES |
CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)(C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



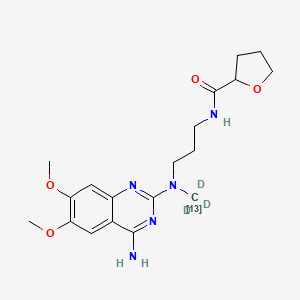
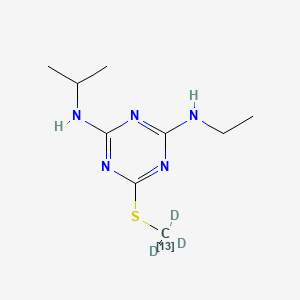
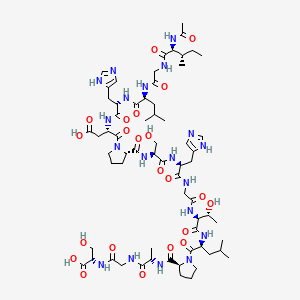
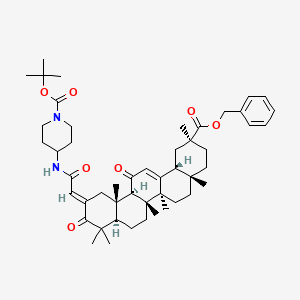
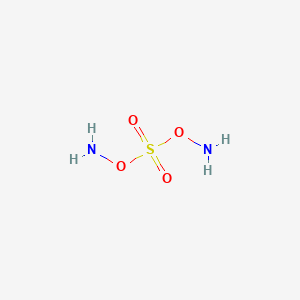
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)

